L-Diguluronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

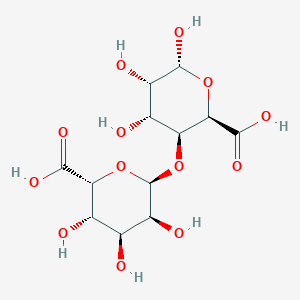

Molecular Formula |

C12H18O13 |

|---|---|

Molecular Weight |

370.26 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2-,3+,4-,5-,6-,7+,8+,11+,12+/m0/s1 |

InChI Key |

IGSYEZFZPOZFNC-GZKKCYTGSA-N |

Isomeric SMILES |

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Guluronic Acid: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Guluronic acid is a hexuronic acid that plays a crucial role in the structure and function of alginates, which are linear anionic polysaccharides found primarily in the cell walls of brown algae (Phaeophyceae). While the initial query mentioned L-Diguluronic acid, this term is not standard in chemical literature but is sometimes used by commercial suppliers to refer to a dimer of L-Guluronic acid. This guide will focus on the monomer, L-Guluronic acid, as its chemical and physical properties are fundamental to understanding its behavior, both as a standalone molecule and as a constituent of larger polymers.

Recent research has also highlighted the potential of L-Guluronic acid as a novel non-steroidal anti-inflammatory drug (NSAID) with immunomodulatory properties, opening new avenues for its application in pharmaceuticals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological roles, and relevant experimental protocols.

Chemical Structure and Identification

L-Guluronic acid is the C-5 epimer of D-mannuronic acid, the other primary component of alginate.[1] The stereochemistry of L-Guluronic acid is crucial for its ability to form stable gels in the presence of divalent cations.

The chemical identity of L-Guluronic acid is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | (2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid[2] |

| CAS Number | 1986-15-8[2] |

| Molecular Formula | C6H10O7[1][2] |

| SMILES | C(=O)--INVALID-LINK--O)O)O)O)O[1] |

| InChI | InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5-/m1/s1[2] |

| InChIKey | IAJILQKETJEXLJ-SQOUGZDYSA-N[2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 194.14 g/mol | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | ~3.0 (predicted for the carboxylate group) | |

| Solubility | Soluble in water. The sodium salt is highly soluble in water. Soluble in DMSO and Acetone. | [3][4] |

| Appearance | White to off-white powder (for the sodium salt) |

Biological Role and Signaling Pathways

Role in Alginate Structure

L-Guluronic acid is a fundamental building block of alginate, a polysaccharide with significant industrial and biomedical applications. Alginates are composed of blocks of repeating L-Guluronic acid residues (G-blocks), blocks of repeating D-mannuronic acid residues (M-blocks), and alternating M and G residues (MG-blocks).[5] The proportion and distribution of these blocks determine the physical properties of the alginate.

The unique diaxial linking of the carboxyl and hydroxyl groups in the G-blocks allows for the chelation of divalent cations, most notably Ca2+. This interaction leads to the formation of a stable "egg-box" structure, resulting in the formation of strong and brittle gels.[1] This gelling property is the basis for many of alginate's applications in the food industry, biotechnology, and medicine.

Anti-inflammatory and Immunomodulatory Activity

Recent studies have unveiled a significant biological activity of L-Guluronic acid as a novel non-steroidal anti-inflammatory drug (NSAID) with immunomodulatory properties.[6] The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.

dot

Caption: L-Guluronic acid's anti-inflammatory mechanism via COX-1/COX-2 inhibition.

Studies have demonstrated that L-Guluronic acid can significantly reduce the gene expression and activity of both COX-1 and COX-2.[6] By inhibiting these enzymes, L-Guluronic acid effectively blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. This dual-inhibitory action is characteristic of many traditional NSAIDs.

Experimental Protocols

Isolation of L-Guluronic Acid from Brown Algae

L-Guluronic acid is most commonly obtained through the hydrolysis of alginate extracted from brown algae. The following protocol outlines a general procedure for this process.

dot

Caption: Workflow for the isolation of L-Guluronic acid from brown algae.

Methodology:

-

Pre-Extraction: The dried algal biomass is first treated with a dilute acid (e.g., HCl) to remove acid-soluble components and convert alginate salts to alginic acid.

-

Alkaline Extraction: The pre-treated biomass is then extracted with an alkaline solution (e.g., Na2CO3) to solubilize the alginic acid as sodium alginate.

-

Filtration and Precipitation: The resulting viscous solution is filtered or centrifuged to remove cellular debris. The sodium alginate is then precipitated from the filtrate by the addition of calcium chloride (to form calcium alginate) or by acidification.

-

Acid Hydrolysis: The purified alginate is subjected to acid hydrolysis, for instance, with formic acid at elevated temperatures, to cleave the glycosidic bonds and release the constituent monosaccharides.[5]

-

Chromatographic Separation: The hydrolysate, containing a mixture of L-Guluronic acid and D-mannuronic acid, is then subjected to chromatographic separation techniques, such as ion-exchange chromatography followed by size-exclusion chromatography, to isolate the L-Guluronic acid.[7][8]

-

Lyophilization: The purified L-Guluronic acid fractions are lyophilized to obtain a stable, dry powder.

Preparation of an Alginate Gel

The gelling property of L-Guluronic acid-rich alginates is fundamental to many of their applications. A simple alginate gel can be prepared as follows:

dot

Caption: Experimental workflow for the preparation of an alginate hydrogel.

Methodology:

-

Preparation of Sodium Alginate Solution: A solution of sodium alginate (typically 1-2% w/v) is prepared by slowly dissolving the powder in deionized water with constant stirring to avoid clumping.

-

Degassing: The solution is allowed to stand or is degassed under vacuum to remove air bubbles, which can affect the homogeneity of the final gel.

-

Crosslinking: The sodium alginate solution is then introduced into a solution of calcium chloride (typically 1-5% w/v). This can be done by extruding the alginate solution as droplets to form beads or by casting it into a mold.

-

Gelation: Upon contact with the calcium ions, the L-Guluronic acid blocks in the alginate chains crosslink, forming a stable hydrogel.

-

Washing: The resulting gel is washed with deionized water to remove excess calcium chloride.

In Vitro COX Inhibition Assay

To evaluate the anti-inflammatory potential of L-Guluronic acid, a cyclooxygenase (COX) inhibitor screening assay can be performed. The general principle involves measuring the enzymatic activity of COX-1 and COX-2 in the presence and absence of the test compound.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable assay buffer. The substrate, arachidonic acid, is also prepared in the same buffer.

-

Incubation with Inhibitor: The enzymes are pre-incubated with various concentrations of L-Guluronic acid (or a control inhibitor) for a defined period.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Measurement of Product Formation: The activity of the COX enzymes is determined by measuring the rate of product formation, typically prostaglandin E2 (PGE2), using an enzyme-linked immunosorbent assay (ELISA).[6]

-

Data Analysis: The percentage of inhibition at each concentration of L-Guluronic acid is calculated, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Conclusion

L-Guluronic acid is a carbohydrate of significant interest due to its central role in the gelling properties of alginates and its newly discovered potential as an anti-inflammatory agent. A thorough understanding of its chemical structure and physicochemical properties is essential for its effective utilization in various fields, from food science and biotechnology to drug development. The experimental protocols outlined in this guide provide a foundation for the isolation, characterization, and application of this versatile molecule. Further research into its pharmacological properties and potential therapeutic applications is warranted.

References

- 1. Guluronic acid - Wikipedia [en.wikipedia.org]

- 2. L-Guluronic acid | C6H10O7 | CID 6857369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Guluronic Acid Sodium Salt | CAS:15769-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the Effect of α-L-Guluronic Acid (G2013) on COX-1, COX-2 Activity and Gene Expression for Introducing this Drug as a Novel NSAID with Immunomodulatory Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

The Pivotal Role of L-Guluronic Acid in the Biology of Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Guluronic acid, a C-5 epimer of D-mannuronic acid, is a fundamental component of alginate, the primary structural polysaccharide in the cell walls of brown algae (Phaeophyceae). The arrangement and proportion of L-guluronic acid within the alginate polymer are critical determinants of its physicochemical properties, including gel strength and viscosity, which in turn define its biological function. This technical guide provides an in-depth exploration of the biological roles of L-guluronic acid in marine algae, with a focus on its biosynthesis, its influence on the structural integrity of the algal cell wall, and its emerging role as a signaling molecule in algal defense mechanisms. Detailed experimental protocols for the extraction, characterization, and enzymatic modification of alginates are provided, alongside a summary of the quantitative data on the composition and biological activities of L-guluronic acid-rich alginates and their derivatives. This guide is intended to be a comprehensive resource for researchers in phycology, polymer chemistry, and drug discovery.

Introduction

Brown algae, belonging to the class Phaeophyceae, are a diverse group of marine macroalgae that play a crucial role in coastal ecosystems. A defining feature of these organisms is the composition of their cell walls, which are rich in the anionic polysaccharide alginate.[1][2] Alginate is a linear copolymer composed of two uronic acid monomers: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[1][2] The sequential arrangement of these monomers into blocks of repeating M residues (M-blocks), repeating G residues (G-blocks), and alternating M and G residues (MG-blocks) dictates the overall three-dimensional structure and functional properties of the alginate polymer.[2]

L-Guluronic acid, in particular, plays a pivotal role. The homopolymeric regions of L-guluronic acid (G-blocks) are responsible for the characteristic gelling properties of alginate in the presence of divalent cations such as Ca²⁺.[3] This gelling ability is fundamental to the structural integrity of the algal thallus, providing both rigidity and flexibility to withstand the harsh hydrodynamic forces of the marine environment.[4] Beyond its structural importance, recent research has highlighted the role of L-guluronic acid-containing oligosaccharides as potent signaling molecules, capable of eliciting defense responses in brown algae.[5][6] This discovery has opened new avenues for research into algal immunology and the development of novel bioactive compounds.

This technical guide will delve into the multifaceted biological roles of L-guluronic acid in marine algae, providing a detailed overview of its synthesis, structural significance, and signaling functions.

Biosynthesis of L-Guluronic Acid in Alginate

The synthesis of L-guluronic acid in marine algae is a post-polymerization modification process. Initially, a linear chain of β-D-mannuronic acid residues is synthesized. Subsequently, specific enzymes known as mannuronan C-5-epimerases act on this polymannuronic acid backbone, converting selected M-residues into their C-5 epimer, L-guluronic acid.[2][7] This enzymatic conversion is a critical step in determining the final M/G ratio and the block structure of the alginate, and consequently, its physical and biological properties.[3]

The Role of Mannuronan C-5-Epimerases

Mannuronan C-5-epimerases are a family of enzymes that introduce G-residues into the alginate chain, creating G-blocks and MG-blocks.[2] The extent and pattern of epimerization are species-specific and can also vary depending on the tissue type and developmental stage of the alga.[8] For instance, the stipes of Laminaria hyperborea, which require high mechanical strength, contain alginate with a high proportion of G-blocks, whereas the more flexible fronds have a higher M-block content.[9]

dot

Structural Role of L-Guluronic Acid

The proportion and distribution of L-guluronic acid residues are the primary determinants of the physical properties of alginate gels.

Gel Formation and Mechanical Properties

The unique diaxial linking of adjacent G-residues creates a "pocket" that can bind divalent cations, most notably Ca²⁺.[3] This interaction leads to the formation of a three-dimensional gel network, often described by the "egg-box model". The strength and stiffness of the resulting gel are directly proportional to the length and abundance of the G-blocks.[3][10] Alginates with a high G-block content form strong, brittle gels, while those with a higher M-block content form softer, more flexible gels.[3]

Data on Physical Properties of Alginate Gels

| Property | High G-content Alginate | High M-content Alginate | Reference(s) |

| Gel Strength | High | Low | [3] |

| Stiffness | High (brittle) | Low (elastic) | [3] |

| Porosity | Lower | Higher | [11] |

| Stability in physiological conditions | Lower (due to ion exchange) | Higher | [3] |

L-Guluronic Acid as a Signaling Molecule

Oligosaccharides derived from the enzymatic or chemical degradation of alginate, particularly those rich in L-guluronic acid (oligoguluronates), have been shown to act as elicitors of defense responses in brown algae, such as Laminaria digitata.[5][6]

The Oligoguluronate-Induced Signaling Pathway

The perception of oligoguluronates at the algal cell surface initiates a signaling cascade that leads to the activation of defense mechanisms. While the precise receptor has not been definitively identified, evidence suggests the involvement of wall-associated kinases (WAKs). The downstream signaling events include:

-

Ion Fluxes: A rapid efflux of K⁺ ions and an influx of Ca²⁺ ions across the plasma membrane.[5]

-

Oxidative Burst: The production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), by a diphenyleneiodonium-sensitive NADPH oxidase-like enzyme.[5][12]

-

Activation of Protein Kinases and Phospholipase A2: Pharmacological studies indicate the involvement of these enzymes in the signaling cascade.[5][6]

-

Gene Expression: Upregulation of genes involved in oxidative stress response, secondary metabolite production (e.g., phlorotannins), and cell wall reinforcement.[13]

dot

Quantitative Data on L-Guluronic Acid in Marine Algae

The ratio of D-mannuronic acid to L-guluronic acid (M/G ratio) is a key parameter in characterizing alginates and varies significantly among different species of brown algae and even within different parts of the same alga.

M/G Ratios in Various Brown Algae Species

| Algal Species | M/G Ratio | Reference(s) |

| Laminaria hyperborea (stipe) | 0.45 | [9] |

| Laminaria digitata | 1.60 | [8] |

| Sargassum spp. | 0.8 - 1.5 | [8] |

| Ascophyllum nodosum | 2.0 | [2] |

| Macrocystis pyrifera | 1.5 | [14] |

| Cystoseira barbata | 0.64 | [1] |

Note: M/G ratios can vary depending on the season, geographic location, and the specific part of the alga analyzed.

Biological Activities of L-Guluronic Acid Oligosaccharides

| Biological Activity | Test Organism/System | Effective Concentration | Reference(s) |

| Elicitor of Oxidative Burst | Laminaria digitata | Saturating at ~40 µM | [5] |

| Anti-inflammatory | LPS-activated RAW 264.7 macrophages | 1 mg/mL (GOS-OD) | [15] |

| Anti-inflammatory | Human Peripheral Blood Mononuclear Cells | 25 µg/mL (α-L-guluronic acid) | [16] |

| Inhibition of COX-1 and COX-2 | Lipopolysaccharide-stimulated cells | 5, 50, 500 mMol/ml | [17] |

| Antibacterial | Streptococcus agalactiae (GBS V) | MIC: 2-16% (AOS) | [18] |

Experimental Protocols

Alginate Extraction and Purification from Brown Algae (e.g., Laminaria spp.)

This protocol is a synthesized method based on common procedures described in the literature.[14][19][20][21]

Materials:

-

Dried brown seaweed (e.g., Laminaria digitata)

-

0.1 M Hydrochloric acid (HCl)

-

2% (w/v) Sodium carbonate (Na₂CO₃) solution

-

Ethanol (95%)

-

Deionized water

-

Blender or grinder

-

Beakers

-

Stirring plate and stir bar

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., cheesecloth, vacuum filter)

-

Drying oven

Procedure:

-

Pre-treatment:

-

Wash the dried seaweed thoroughly with deionized water to remove salt and epiphytes.

-

Dry the washed seaweed in an oven at 60°C until a constant weight is achieved.

-

Grind the dried seaweed into a fine powder using a blender or grinder.

-

-

Acid Treatment:

-

Suspend the seaweed powder in 0.1 M HCl at a 1:20 (w/v) ratio.

-

Stir the suspension at room temperature for 2 hours to convert insoluble alginate salts into alginic acid.

-

Separate the solid residue by filtration or centrifugation.

-

Wash the residue with deionized water until the pH is neutral.

-

-

Alkaline Extraction:

-

Resuspend the acid-treated seaweed residue in a 2% Na₂CO₃ solution at a 1:20 (w/v) ratio.

-

Stir the mixture at 60°C for 2 hours to solubilize the alginic acid as sodium alginate.

-

Separate the viscous supernatant containing the sodium alginate from the solid residue by centrifugation.

-

-

Precipitation:

-

Slowly add 2-3 volumes of 95% ethanol to the supernatant while stirring to precipitate the sodium alginate.

-

Collect the fibrous precipitate.

-

-

Purification and Drying:

-

Wash the precipitate with 70% ethanol to remove impurities.

-

Press the precipitate to remove excess ethanol.

-

Dry the purified sodium alginate in an oven at 60°C to a constant weight.

-

dot

Enzymatic Epimerization of Alginate to Enrich for L-Guluronic Acid

This protocol is based on the principles of using mannuronan C-5-epimerases for in vitro modification of alginate.[2][7][22]

Materials:

-

Purified sodium alginate (high M-content)

-

Recombinant mannuronan C-5-epimerase (e.g., AlgE4 or AlgE6 from Azotobacter vinelandii)

-

Reaction buffer (e.g., 50 mM MOPS, pH 6.9, containing 5 mM CaCl₂)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Freeze-dryer

Procedure:

-

Enzyme Reaction:

-

Dissolve the sodium alginate in the reaction buffer to a final concentration of 0.5% (w/v).

-

Add the mannuronan C-5-epimerase to the alginate solution at a suitable enzyme-to-substrate ratio (this needs to be optimized for the specific enzyme).

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 24-48 hours). The reaction time will determine the extent of epimerization.

-

-

Enzyme Inactivation:

-

Stop the reaction by heating the mixture to 100°C for 10 minutes.

-

-

Purification:

-

Dialyze the reaction mixture extensively against deionized water to remove the buffer salts and any small molecules.

-

Freeze-dry the dialyzed solution to obtain the epimerized alginate.

-

-

Analysis:

-

Determine the M/G ratio of the epimerized alginate using NMR or HPLC (see protocol below) to confirm the success of the epimerization.

-

Determination of M/G Ratio by ¹H NMR Spectroscopy

This protocol is based on established NMR methods for alginate characterization.[4][23][24][25]

Materials:

-

Purified sodium alginate sample

-

Deuterium oxide (D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

To reduce viscosity, partially hydrolyze the alginate sample by dissolving it in a low pH buffer (e.g., pH 3) and heating at 100°C for 1 hour.[4]

-

Alternatively, for non-hydrolyzed samples, dissolve the alginate in D₂O at a concentration of 1-5 mg/mL and acquire the spectrum at an elevated temperature (e.g., 80-90°C) to reduce viscosity.[25]

-

Lyophilize the hydrolyzed sample and redissolve in D₂O.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

-

Data Analysis:

-

Integrate the signals corresponding to the anomeric protons of G-residues (around 5.1 ppm), M-residues (around 4.7 ppm), and the H-5 of G-residues in G-blocks (around 4.5 ppm).

-

Calculate the M/G ratio from the integral values of these characteristic peaks.

-

Determination of Uronic Acid Composition by HPLC

This protocol is based on established HPLC methods for uronic acid analysis.[1][18][26][27][28]

Materials:

-

Purified alginate sample

-

Sulfuric acid (H₂SO₄)

-

Standards for D-mannuronic acid and L-guluronic acid

-

HPLC system with a suitable anion-exchange column (e.g., Dionex CarboPac PA20) and a pulsed amperometric detector (PAD).

Procedure:

-

Hydrolysis:

-

Hydrolyze the alginate sample with 2 M H₂SO₄ at 100°C for 2-4 hours to break it down into its constituent monosaccharides.

-

Neutralize the hydrolysate with calcium carbonate or a suitable resin.

-

Filter the neutralized solution to remove any precipitate.

-

-

HPLC Analysis:

-

Inject the filtered hydrolysate and standard solutions onto the HPLC system.

-

Separate the uronic acids using an appropriate gradient of a suitable eluent (e.g., sodium hydroxide and sodium acetate).

-

Detect the uronic acids using the PAD.

-

-

Quantification:

-

Identify and quantify the D-mannuronic acid and L-guluronic acid peaks in the sample by comparing their retention times and peak areas to those of the standards.

-

Calculate the M/G ratio from the quantified amounts of each uronic acid.

-

Conclusion

L-Guluronic acid is a structurally and functionally significant component of marine brown algae. Its presence and arrangement within the alginate polymer are crucial for the mechanical properties of the algal cell wall, enabling these organisms to thrive in dynamic marine environments. Furthermore, the discovery of oligoguluronates as signaling molecules has unveiled a sophisticated defense mechanism in brown algae, offering exciting prospects for the development of novel bioactive compounds. The detailed protocols and quantitative data provided in this technical guide serve as a valuable resource for researchers seeking to further explore the fascinating biology of L-guluronic acid and its potential applications in various scientific and industrial fields.

References

- 1. Determination of the uronic acid composition of seaweed dietary fibre by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mannuronate C-5 epimerases and their use in alginate modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alginate: properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Oligoguluronates elicit an oxidative burst in the brown algal kelp Laminaria digitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oligoguluronates Elicit an Oxidative Burst in the Brown Algal Kelp Laminaria digitata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Training Manual on Gracilaria Culture and Seaweed Processing in China [fao.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Patterns of gene expression induced by oligoguluronates reveal conserved and environment-specific molecular defense responses in the brown alga Laminaria digitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of the Effect of α-L-Guluronic Acid (G2013) on COX-1, COX-2 Activity and Gene Expression for Introducing this Drug as a Novel NSAID with Immunomodulatory Property [pubmed.ncbi.nlm.nih.gov]

- 18. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. archimer.ifremer.fr [archimer.ifremer.fr]

- 21. globalscientificjournal.com [globalscientificjournal.com]

- 22. researchgate.net [researchgate.net]

- 23. Characterization of Alginates by Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR, NIR, Raman) in Combination with Chemometrics | Springer Nature Experiments [experiments.springernature.com]

- 24. Isolation and FTIR-ATR and 1H NMR Characterization of Alginates from the Main Alginophyte Species of the Atlantic Coast of Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ntnu.no [ntnu.no]

- 26. researchgate.net [researchgate.net]

- 27. aber.apacsci.com [aber.apacsci.com]

- 28. researchgate.net [researchgate.net]

L-Diguluronic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Diguluronic acid, a disaccharide composed of two α-L-guluronic acid units linked by a 1→4 glycosidic bond, is a key structural component of alginate, a polysaccharide found in brown algae. While its direct discovery is intertwined with the broader history of alginate research, its specific isolation and characterization are of growing interest due to the biological activities of alginate oligosaccharides. This technical guide provides an in-depth overview of the methods for producing, isolating, and characterizing this compound, intended for researchers in the fields of carbohydrate chemistry, natural product synthesis, and drug development.

Introduction

Alginate is a linear anionic polysaccharide composed of varying proportions and arrangements of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. These residues are arranged in blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating M and G residues (MG-blocks). This compound represents the fundamental repeating unit of the polyguluronate (polyG) blocks. The biological activities of alginate oligosaccharides, including this compound, are an active area of research, with potential applications in various therapeutic areas. This document details the current methodologies for obtaining and studying this specific disaccharide.

Production of this compound from Alginate

The primary route to obtaining this compound is through the depolymerization of alginate, specifically from the polyguluronate-rich fractions. Two main approaches are employed: enzymatic hydrolysis and chemical hydrolysis.

Enzymatic Hydrolysis

Enzymatic degradation using alginate lyases is a highly specific and mild method for producing alginate oligosaccharides. Alginate lyases cleave the glycosidic bonds via a β-elimination reaction, resulting in oligosaccharides with an unsaturated uronic acid at the non-reducing end. For the production of this compound, endolytic polyG-specific lyases are of particular interest as they preferentially cleave within the G-blocks of alginate.

-

Substrate Preparation: A 1% (w/v) solution of sodium alginate (preferably with a high G-block content) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Enzyme Reaction: A purified polyG-specific alginate lyase is added to the substrate solution. The enzyme concentration and reaction time will need to be optimized depending on the specific activity of the enzyme. A typical starting point is an enzyme-to-substrate ratio of 1:100 (w/w).

-

Incubation: The reaction mixture is incubated at the optimal temperature for the specific enzyme (e.g., 37-50°C) with gentle agitation.

-

Reaction Monitoring: The progress of the hydrolysis can be monitored by measuring the increase in absorbance at 235 nm, which corresponds to the formation of the unsaturated double bond.

-

Enzyme Inactivation: Once the desired degree of depolymerization is achieved (often a mixture of small oligosaccharides), the reaction is terminated by heat inactivation (e.g., boiling for 10 minutes).

-

Product Analysis: The resulting mixture of alginate oligosaccharides can be initially analyzed by thin-layer chromatography (TLC) to confirm the presence of small molecular weight products.

Table 1: Quantitative Data for Enzymatic Hydrolysis of Alginate

| Parameter | Value | Reference |

| Specific Activity of Alginate Lyase (from Cellulophaga sp. NJ-1) | 24,038 U/mg | [1] |

| Optimal pH | 8.0 | [1] |

| Optimal Temperature | 50°C | [1] |

| Final Products | Dimers and trimers are the main products after 36 hours. | [1] |

Chemical Hydrolysis

Acid-catalyzed hydrolysis is a more traditional method for depolymerizing polysaccharides. While less specific than enzymatic methods, it can be controlled to favor the production of smaller oligosaccharides.

-

Acid Hydrolysis: A solution of sodium alginate (e.g., 1% w/v) is treated with an acid such as sulfuric acid or trifluoroacetic acid (TFA).

-

Reaction Conditions: Typical conditions involve heating the alginate solution with 0.2 M sulfuric acid at 120°C for 3 hours. These conditions need to be carefully controlled to avoid excessive degradation to monosaccharides.

-

Neutralization: After the desired hydrolysis time, the reaction is cooled and neutralized with a suitable base (e.g., sodium hydroxide or barium carbonate).

-

Precipitation of Polysaccharides: Unhydrolyzed or partially hydrolyzed large polysaccharides can be precipitated by the addition of ethanol.

-

Filtration and Concentration: The precipitate is removed by filtration or centrifugation, and the supernatant containing the oligosaccharides is concentrated under reduced pressure.

Table 2: Quantitative Data for Chemical Hydrolysis of Alginate

| Parameter | Value | Reference |

| Optimal Sulfuric Acid Concentration | 0.2 mol/L | |

| Optimal Hydrolysis Temperature | 120 °C | |

| Optimal Hydrolysis Time | 3 hours | |

| Optimal TFA Concentration | 2 mol/L | |

| Optimal TFA Hydrolysis Temperature | 110 °C | |

| Optimal TFA Hydrolysis Time | 3 hours |

Isolation and Purification of this compound

The hydrolysate from either enzymatic or chemical methods is a mixture of oligosaccharides with varying degrees of polymerization. The isolation of the this compound dimer requires chromatographic techniques.

Size-Exclusion Chromatography (Gel Filtration)

Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic volume. It is an effective method for fractionating the oligosaccharide mixture into pools of different sizes.

-

Column Selection: A gel filtration medium with a suitable fractionation range for small oligosaccharides, such as Bio-Gel P-6 or Superdex 30 pg, is chosen.

-

Column Packing and Equilibration: The column is packed with the selected resin and equilibrated with a suitable mobile phase (e.g., 0.1 M ammonium acetate).

-

Sample Application: The concentrated oligosaccharide mixture is applied to the top of the column.

-

Elution: The oligosaccharides are eluted with the equilibration buffer at a constant flow rate.

-

Fraction Collection: Fractions are collected and monitored for carbohydrate content using methods such as the phenol-sulfuric acid assay or by UV absorbance if the oligosaccharides are unsaturated (from enzymatic digestion).

-

Analysis of Fractions: Fractions are analyzed by TLC or mass spectrometry to identify those containing the dimer.

Anion-Exchange Chromatography

Anion-exchange chromatography separates molecules based on their charge. Since uronic acids are negatively charged, this is a powerful technique for purifying alginate oligosaccharides.

-

Column Selection: A weak anion-exchange resin like DEAE-cellulose is commonly used.

-

Column Equilibration: The column is equilibrated with a low-ionic-strength buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Sample Loading: The oligosaccharide mixture is loaded onto the column.

-

Elution: The bound oligosaccharides are eluted with a linear gradient of increasing salt concentration (e.g., 0 to 2 M NaCl in the equilibration buffer). Oligosaccharides will elute based on their increasing negative charge (i.e., larger oligosaccharides will elute at higher salt concentrations).

-

Fraction Analysis: Fractions are collected and analyzed to identify those containing this compound.

Characterization of this compound

Once isolated, the purity and structure of this compound must be confirmed.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of the isolated compound, confirming its dimeric nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the stereochemistry and the nature of the glycosidic linkage.

Table 3: Summary of Analytical Techniques and Expected Results

| Technique | Purpose | Expected Result |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and fraction analysis | Separation of oligosaccharides based on size, with the dimer having a higher mobility than larger oligomers. |

| Mass Spectrometry (ESI-MS) | Molecular weight determination | A molecular weight corresponding to the this compound dimer. |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment | Characteristic chemical shifts and coupling constants confirming the α-L-guluronic acid units and the 1→4 linkage. |

Logical and Experimental Workflows

References

The L-Diguluronic Acid Moiety: A Technical Guide to the Bacterial Alginate Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-Guluronic Acid in Bacterial Polysaccharides

L-diguluronic acid, a disaccharide composed of two L-guluronic acid units, is a crucial structural component of alginate, a linear anionic polysaccharide produced by certain bacteria, notably species of Pseudomonas and Azotobacter.[1][2] Alginate is not a simple homopolymer; it is a complex copolymer of β-D-mannuronic acid (M) and its C5-epimer, α-L-guluronic acid (G).[3][4] The arrangement of these monomers into blocks of consecutive M residues (M-blocks), consecutive G residues (G-blocks), and alternating MG-blocks dictates the polymer's physicochemical properties, including its viscosity, gel-forming ability in the presence of divalent cations like Ca2+, and its interactions with host tissues in pathogenic contexts.[5][6]

The presence of L-guluronic acid, and by extension this compound linkages within G-blocks, is of significant interest in drug development and biomaterial science. In pathogenic bacteria like Pseudomonas aeruginosa, alginate is a key virulence factor, contributing to biofilm formation and protecting the bacteria from the host immune system and antibiotics.[7][8] Understanding the biosynthesis of the L-guluronic acid component is therefore critical for developing novel antimicrobial strategies. Conversely, the unique gelling properties imparted by L-guluronic acid make bacterial alginates valuable in drug delivery, wound healing, and tissue engineering applications.[9] This guide provides an in-depth technical overview of the bacterial biosynthesis pathway leading to the formation of L-guluronic acid residues within the alginate polymer.

The Alginate Biosynthesis Pathway: A Multi-Stage Process

The biosynthesis of alginate in bacteria is a complex, multi-step process that can be broadly divided into three main stages: the synthesis of the precursor molecule GDP-D-mannuronic acid in the cytoplasm, the polymerization of mannuronic acid at the cytoplasmic membrane, and the modification and secretion of the polymer through the periplasm and outer membrane.[1][4]

Cytoplasmic Precursor Synthesis: GDP-D-Mannuronic Acid

The journey to alginate begins in the cytoplasm with the conversion of fructose-6-phosphate, a central metabolite, into the activated sugar nucleotide GDP-D-mannuronic acid. This process involves a series of enzymatic reactions:

-

Isomerization: The bifunctional enzyme phosphomannose isomerase/GDP-mannose pyrophosphorylase (AlgA) first converts fructose-6-phosphate to mannose-6-phosphate.[10][11]

-

Mutation: Phosphomannomutase (AlgC) then catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate.[10][11]

-

Pyrophosphorylation: The GMP moiety of AlgA subsequently converts mannose-1-phosphate to GDP-mannose.[10][11]

-

Oxidation: The final and rate-limiting step in the cytoplasm is the oxidation of GDP-mannose to GDP-D-mannuronic acid, a reaction catalyzed by the NAD+-dependent GDP-mannose dehydrogenase (AlgD).[12][13] The expression of the algD gene is a key regulatory point in the entire pathway.[5][14]

Polymerization at the Inner Membrane

The synthesized GDP-D-mannuronic acid serves as the substrate for the polymerization machinery located at the inner bacterial membrane. The core of this machinery is the polymerase complex, primarily composed of Alg8 and Alg44.[5][6] This complex polymerizes the mannuronic acid residues into a linear chain of poly-mannuronic acid (poly-M). The process is thought to occur as the nascent polymer is translocated across the inner membrane into the periplasmic space.

Periplasmic Modification and Secretion

Once in the periplasm, the poly-M chain undergoes crucial modifications that introduce L-guluronic acid residues and, in many bacterial species, O-acetylation. These modifications are critical for the final structure and function of the alginate.

-

Epimerization: The key step in the formation of L-guluronic acid is the C5-epimerization of D-mannuronic acid residues. This reaction is catalyzed by a family of enzymes known as mannuronan C-5-epimerases.[15] In Pseudomonas aeruginosa, this function is primarily carried out by the periplasmic, calcium-independent enzyme AlgG.[8][13] Azotobacter vinelandii possesses a more complex system, including a periplasmic AlgG and a family of secreted, calcium-dependent epimerases (AlgE1-7) that can introduce different patterns of G-blocks.[4] The epimerization reaction is irreversible and occurs at the polymer level.[16]

-

Acetylation: Concurrently with epimerization, the mannuronic acid residues can be O-acetylated at the O-2 and/or O-3 positions by the action of the proteins AlgI, AlgJ, and AlgF.[2][13] This acetylation protects the polymer from degradation by certain lyases and also influences its physical properties. Acetylation of mannuronic acid residues prevents their subsequent epimerization to guluronic acid.[2]

Following modification, the mature alginate polymer is secreted across the outer membrane through a porin, AlgE, a process facilitated by the protein AlgK.[7]

Regulation of Alginate Biosynthesis

The production of alginate is tightly regulated at the transcriptional and post-transcriptional levels, often in response to environmental cues. A key regulatory hub is the alternative sigma factor AlgU (also known as AlgT), which controls the expression of the algD operon.[4][5] The activity of AlgU is itself regulated by the anti-sigma factor MucA. In many mucoid strains of P. aeruginosa isolated from cystic fibrosis patients, mutations in the mucA gene lead to constitutive activity of AlgU and subsequent overproduction of alginate.[6] The second messenger cyclic di-GMP also plays a crucial role, activating the polymerase complex by binding to the PilZ domain of Alg44.[3][5]

Quantitative Data on Key Enzymes

The following table summarizes available quantitative data for key enzymes in the alginate biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the specific bacterial species, enzyme purity, and assay conditions.

| Enzyme | Gene | Organism | Substrate | Km | Vmax | kcat | Optimal pH | Optimal Temp. (°C) |

| Phosphomannose Isomerase/GDP-Mannose Pyrophosphorylase | AlgA | P. aeruginosa | Mannose-1-phosphate | ~50 µM | - | - | 7.5-8.5 | 37 |

| Phosphomannomutase | AlgC | P. aeruginosa | Mannose-6-phosphate | ~20 µM | - | - | 7.5 | 37 |

| GDP-Mannose Dehydrogenase | AlgD | P. aeruginosa | GDP-Mannose | ~30 µM | - | - | 8.0 | 30-37 |

| Mannuronan C-5-Epimerase | AlgG | P. aeruginosa | Poly-mannuronic acid | - | - | - | 7.0 | 37 |

| Mannuronan C-5-Epimerase | AlgE7 | A. vinelandii | Poly-mannuronic acid | - | - | - | 7.0 | 37 |

Experimental Protocols

Assay for Mannuronan C-5-Epimerase Activity

5.1.1. Tritium Release Assay (Radiometric Method)

This assay is highly sensitive and measures the release of tritium from a [5-³H]-labeled poly-mannuronic acid substrate. The epimerization reaction involves the abstraction of a proton from the C-5 position, which is then exchanged with the solvent.

Materials:

-

[5-³H] Poly-mannuronic acid (substrate)

-

Enzyme preparation (e.g., purified epimerase or cell extract)

-

Reaction buffer (e.g., 20 mM MOPS, pH 7.0, 2 mM CaCl₂)

-

Activated charcoal

-

Scintillation vials and scintillation cocktail

-

Microcentrifuge

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes. A typical 500 µL reaction contains:

-

100 µL of [5-³H] poly-mannuronic acid (1 mg/mL)

-

Up to 350 µL of enzyme preparation

-

Reaction buffer to a final volume of 500 µL

-

-

Incubate the reactions at the optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a slurry of activated charcoal to adsorb the polymeric substrate.

-

Pellet the charcoal by centrifugation (e.g., 10,000 x g for 5 minutes).

-

Carefully transfer a known volume of the supernatant (containing the released ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of tritium released over time.[17]

5.1.2. ¹H-NMR Spectroscopy Assay

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive method to directly observe the conversion of M to G residues.

Materials:

-

High-purity poly-mannuronic acid or alginate with a high M-content

-

Purified mannuronan C-5-epimerase

-

D₂O for buffer preparation

-

NMR tubes

-

High-field NMR spectrometer

Protocol:

-

Dissolve the alginate substrate in D₂O-based buffer (e.g., Tris-HCl, pH 7.0, with CaCl₂ if required for the specific epimerase) to a final concentration of 1-5 mg/mL.

-

Acquire a baseline ¹H-NMR spectrum of the substrate. The anomeric proton of mannuronic acid gives a characteristic signal.

-

Add the purified epimerase to the NMR tube containing the substrate.

-

Acquire a series of ¹H-NMR spectra over time at a constant temperature.

-

Monitor the decrease in the intensity of the anomeric proton signal of the M residues and the appearance of the anomeric proton signal of the newly formed G residues.

-

The composition and sequence of M and G residues can be determined by integration of the respective anomeric proton signals.[15][18]

Purification of a Bifunctional Alginate Lyase/Epimerase

The following is a general protocol for the purification of an alginate-modifying enzyme, which can be adapted for specific epimerases or lyases.

Materials:

-

Bacterial cell culture overexpressing the target enzyme

-

Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

-

Chromatography system (e.g., FPLC or AKTA)

-

Anion exchange column (e.g., Q-Sepharose)

-

Size exclusion chromatography column (e.g., Superdex 75)

-

SDS-PAGE analysis equipment

Protocol:

-

Cell Lysis and Crude Extract Preparation:

-

Harvest bacterial cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Disrupt the cells by sonication or French press.

-

Clarify the lysate by high-speed centrifugation to obtain the crude cell extract.

-

-

Anion Exchange Chromatography:

-

Load the crude extract onto a pre-equilibrated anion exchange column.

-

Wash the column with a low-salt buffer to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

-

Collect fractions and assay for enzyme activity. Pool the active fractions.

-

-

Size Exclusion Chromatography:

-

Concentrate the pooled active fractions from the previous step.

-

Load the concentrated sample onto a size exclusion column equilibrated with a suitable buffer.

-

Elute the proteins with the same buffer. The proteins will separate based on their molecular size.

-

Collect fractions and assay for activity. Pool the fractions containing the purified enzyme.

-

-

Purity Analysis:

Conclusion and Future Perspectives

The biosynthesis of alginate, particularly the formation of L-guluronic acid residues, is a sophisticated and highly regulated process in bacteria. A thorough understanding of this pathway, from the synthesis of precursors to the intricate post-polymerization modifications, is paramount for both therapeutic and biotechnological advancements. For drug development professionals, the enzymes of this pathway, especially the mannuronan C-5-epimerases, represent promising targets for the development of novel anti-biofilm agents. For researchers in biomaterials, the ability to manipulate this pathway in engineered bacteria opens up the possibility of producing "designer" alginates with tailored G-block content and, consequently, precisely controlled physical properties for a wide range of applications. Future research will likely focus on elucidating the three-dimensional structure of the entire alginate biosynthesis and secretion machinery, which will provide unprecedented insights into its mechanism and open new avenues for its targeted manipulation.

References

- 1. DSpace [research-repository.griffith.edu.au]

- 2. Bacterial alginates: biosynthesis and applications - ProQuest [proquest.com]

- 3. Frontiers | Advances in alginate biosynthesis: regulation and production in Azotobacter vinelandii [frontiersin.org]

- 4. Genetics of Bacterial Alginate: Alginate Genes Distribution, Organization and Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic Regulation of Alginate Production in Azotobacter vinelandii a Bacterium of Biotechnological Interest: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Genetic Regulation of Alginate Production in Azotobacter vinelandii a Bacterium of Biotechnological Interest: A Mini-Review [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

- 8. The Pseudomonas aeruginosa homeostasis enzyme AlgL clears the periplasmic space of accumulated alginate during polymer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular and bioengineering strategies to improve alginate and polydydroxyalkanoate production by Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GDP-mannose dehydrogenase is the key regulatory enzyme in alginate biosynthesis in Pseudomonas aeruginosa: evidence from metabolite studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of the Pseudomonas aeruginosa Extracellular Polysaccharides, Alginate, Pel, and Psl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Mannuronan C-5 Epimerases: Review of Activity Assays, Enzyme Characteristics, Structure, and Mechanism [mdpi.com]

- 16. Chemical mechanism and specificity of the C5-mannuronan epimerase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of Mannuronan C-5-Epimerase Genes from the Brown Alga Laminaria digitata - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimization and characterization of Alginic acid synthesized from a novel strain of Pseudomonas stutzeri - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

An In-depth Technical Guide to the Stereochemistry of L-Guluronic Acid and its Epimers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the stereochemistry of L-guluronic acid, a critical component of alginates, with a comparative analysis of its C5 epimer, D-mannuronic acid. The principles of C5 epimerization, crucial for the biological synthesis of L-uronic acids, are elucidated through the analogous and well-documented conversion of D-glucuronic acid to L-iduronic acid. This document serves as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of these complex carbohydrates.

Core Concepts in Uronic Acid Stereochemistry

Uronic acids are a class of sugar acids where the terminal carbon's hydroxyl group has been oxidized to a carboxylic acid. Their stereochemistry is fundamental to their biological function and physicochemical properties, particularly in the context of polysaccharides.

-

D/L Configuration: The D/L system denotes the configuration of the chiral center furthest from the most oxidized group (the carboxyl group in uronic acids). In the Fischer projection, if the hydroxyl group on this carbon (C5 for hexuronic acids) is on the right, it is a D-sugar; if it is on the left, it is an L-sugar.

-

Epimers: Epimers are diastereomers that differ in configuration at only one chiral center. This subtle structural difference can lead to significant variations in the chemical and biological properties of the molecules. L-Guluronic acid is the C5 epimer of D-mannuronic acid.[1] This means the spatial orientation of the carboxyl group at the C5 position is inverted between the two molecules.

The Stereochemistry of L-Guluronic Acid

L-Guluronic acid is a monosaccharide and a key constituent of alginic acid, a polysaccharide found in brown algae.[1] Alginic acid is a linear copolymer comprised of blocks of (1→4)-linked β-D-mannuronic acid and α-L-guluronic acid residues.[2][3] The ratio and distribution of these two uronic acids determine the physical properties of the alginate, such as its gelling ability and viscosity.[3]

The stereochemical arrangement of L-guluronic acid, particularly the axial-equatorial-axial orientation of its hydroxyl groups, allows for the effective binding of divalent cations like Ca²⁺ and Sr²⁺.[1] This interaction is the basis for the formation of the "egg-box" model of alginate gelation, a critical feature in its numerous applications in the food, pharmaceutical, and biomedical industries.

Quantitative Data for L-Guluronic Acid

The following table summarizes key physicochemical properties of L-guluronic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₇ | [4] |

| Molecular Weight | 194.14 g/mol | [4][5] |

| IUPAC Name | (2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | [4][5] |

| CAS Number | 1986-15-8 | [4][5] |

| Topological Polar Surface Area | 135 Ų | [4] |

| Hydrogen Bond Donor Count | 5 | [4] |

| Hydrogen Bond Acceptor Count | 7 | [4] |

| Rotatable Bond Count | 1 | [4] |

C5 Epimerization: The D-Glucuronic to L-Iduronic Acid Pathway

While L-guluronic acid is the C5 epimer of D-mannuronic acid, the most extensively studied C5 epimerization at the polymer level is the conversion of D-glucuronic acid to L-iduronic acid in the biosynthesis of glycosaminoglycans (GAGs) like heparan sulfate and heparin. This enzymatic process is catalyzed by D-glucuronyl C5-epimerase.[6] This conversion is critical as the presence of L-iduronic acid imparts conformational flexibility to the GAG chain, which is essential for its interaction with various proteins.[6] The stereochemical inversion at the C5 position from D-glucuronic acid to L-iduronic acid is a key post-polymerization modification that dictates the ultimate biological activity of these polysaccharides.

The following diagram illustrates the epimerization of D-mannuronic acid to L-guluronic acid at the C5 position.

Caption: C5 epimerization between D-mannuronic acid and L-guluronic acid.

Experimental Protocols for Stereochemical Determination

Distinguishing between uronic acid epimers is a significant analytical challenge. Several advanced techniques are employed for the structural characterization of polysaccharides containing these residues.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful non-destructive techniques for determining the composition and sequence of uronic acids in polysaccharides like alginates.[7][8]

-

Principle: The chemical shifts of the protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, which is dictated by the stereochemistry of the molecule. Anomeric protons (H1) of different uronic acid residues resonate at distinct frequencies, allowing for their identification and quantification.

-

Methodology:

-

Sample Preparation: The polysaccharide is dissolved in a suitable solvent, typically D₂O, to the desired concentration.

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, TOCSY) NMR spectra are acquired on a high-field NMR spectrometer. 2D techniques are particularly useful for assigning overlapping signals by revealing correlations between coupled nuclei.

-

Spectral Analysis: The signals corresponding to the anomeric protons of β-D-mannuronic acid and α-L-guluronic acid are integrated to determine their relative proportions (the M/G ratio).[7] Specific proton and carbon signals are assigned based on established literature values and 2D correlation data.[8]

-

5.2. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive method for analyzing uronic acid composition after chemical or enzymatic depolymerization of the polysaccharide.[9][10]

-

Principle: While mass spectrometry itself is generally not sensitive to stereochemistry, specific fragmentation patterns can be indicative of epimeric forms. Techniques like electron detachment dissociation (EDD) can generate diagnostic product ions that differentiate between epimers like glucuronic and iduronic acid.[6]

-

Methodology:

-

Depolymerization: The polysaccharide is first broken down into smaller oligosaccharides or disaccharides using methods like nitrous acid degradation, which preserves the stereochemistry at C5.[9][10]

-

Chromatographic Separation: The resulting fragments are separated using liquid chromatography, often with a porous graphitized carbon (PGC) column, which can resolve epimeric disaccharides.[9][11]

-

Mass Analysis: The separated fragments are introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) techniques like EDD are used to fragment the ions and generate epimer-specific product ions for identification and quantification.[6]

-

5.3. Colorimetric Methods

Colorimetric assays provide a simpler, though less specific, method for the quantification of total uronic acids.

-

Principle: These methods are typically based on the reaction of uronic acids with a chromogenic reagent (e.g., carbazole) in the presence of concentrated acid (e.g., sulfuric acid) and heat.[12][13] The resulting colored product is then quantified spectrophotometrically.

-

Methodology:

-

Hydrolysis: The polysaccharide sample is first hydrolyzed to release the constituent uronic acid monomers.

-

Color Reaction: The hydrolysate is mixed with a solution of carbazole in concentrated sulfuric acid, often with the addition of borate.[12] The mixture is heated to a specific temperature for a defined period to allow for color development.

-

Quantification: The absorbance of the solution is measured at a specific wavelength (e.g., 530 nm) and compared to a standard curve prepared with a known uronic acid (e.g., galacturonic acid) to determine the total uronic acid content.[12]

-

The following diagram outlines a general workflow for the experimental determination of uronic acid epimers in a polysaccharide sample.

Caption: Workflow for determining uronic acid stereochemistry.

Conclusion

The stereochemistry of L-guluronic acid, particularly its C5 epimeric relationship with D-mannuronic acid, is a defining feature that governs the structure and function of alginates. Understanding the principles of C5 epimerization, as exemplified by the D-glucuronic to L-iduronic acid conversion, provides critical insights into the biosynthesis and biological roles of L-uronic acid-containing polysaccharides. The application of advanced analytical techniques such as NMR and mass spectrometry is indispensable for the precise characterization of these complex carbohydrates, paving the way for their rational design and application in drug development and biomedical research.

References

- 1. Guluronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. L-Guluronic acid | C6H10O7 | CID 6857369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy L-Guluronic acid | 1986-15-8 [smolecule.com]

- 6. DISTINGUISHING GLUCURONIC FROM IDURONIC ACID IN GLYCOSAMINOGLYCAN TETRASACCHARIDES BY USING ELECTRON DETACHMENT DISSOCIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mass spectrometric method for determining the uronic acid epimerization in heparan sulfate disaccharides generated using nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An improved methodology for the quantification of uronic acid units in xylans and other polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Diguluronic Acid: A Technical Guide to Monomer and Polymer Characteristics for Researchers and Drug Development Professionals

Introduction: L-guluronic acid, a C5 epimer of D-mannuronic acid, is a monosaccharide of significant interest in the biomedical and pharmaceutical fields.[1] It is a primary component of alginate, a naturally occurring anionic polysaccharide extracted from brown seaweeds.[2][3] The arrangement of L-guluronic acid residues into homopolymeric blocks (G-blocks) within the alginate chain dictates many of its unique physicochemical and biological properties, including its ability to form strong hydrogels in the presence of divalent cations. This technical guide provides an in-depth comparison of the characteristics of the L-diguluronic acid monomer and its polymeric form, poly-L-guluronic acid, with a focus on their physicochemical properties, biological activities, and relevant experimental methodologies.

Physicochemical Properties: Monomer vs. Polymer

The physicochemical characteristics of this compound differ significantly between its monomeric and polymeric forms. These differences are crucial for understanding their behavior in biological systems and their potential applications in drug delivery and tissue engineering.

| Property | This compound (Monomer) | Poly-L-guluronic Acid (Polymer) |

| Chemical Formula | C₆H₁₀O₇[3] | (C₆H₈O₆)n |

| Molecular Weight | 194.14 g/mol [3] | Variable (e.g., 30-50 kDa for isolated blocks)[4] |

| Solubility in Water | Soluble[5] | The sodium salt is soluble in water, but the free acid form is insoluble.[6] |

| pKa | Approximately 3.65 (within alginate)[7] | The pKa of the carboxylic acid groups in the polymer is influenced by the surrounding microenvironment and ionic strength. |

Biological Activity and Signaling Pathways

Both the monomeric and polymeric forms of this compound exhibit notable biological activities, particularly in modulating the immune system. Guluronate oligosaccharides (GOS), derived from the polymer, have been shown to activate macrophages through the Toll-like receptor 4 (TLR4) signaling pathway.

Macrophage Activation by Guluronate Oligosaccharides

GOS acts as a pathogen-associated molecular pattern (PAMP) mimic, binding to and activating TLR4 on the surface of macrophages. This interaction initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators.

Anti-inflammatory and Immunomodulatory Effects

L-guluronic acid monomer has also been investigated for its anti-inflammatory properties. Studies have shown that it can modulate the expression of genes involved in inflammation, such as COX-1 and COX-2.[8] This suggests a potential therapeutic role for the monomer in inflammatory conditions.

| Biological Activity | This compound (Monomer) | Poly-L-guluronic Acid (Polymer/Oligomer) |

| Macrophage Activation | Not well-characterized | Activates macrophages via TLR4 signaling, leading to the production of NO and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[9][10] |

| Anti-inflammatory | Reduces gene expression of COX-1 and COX-2.[8] | Oligomers have shown anti-inflammatory effects in certain contexts.[11] |

| Immunomodulatory | Can modulate chemokine receptor expression in immune cells.[12] | Oligomers can modulate immune responses.[11] |

| IC₅₀/EC₅₀ | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for the isolation of poly-L-guluronic acid and for assessing the activation of macrophages by guluronate oligosaccharides.

Isolation of Poly-L-guluronic Acid from Alginate

This protocol describes the acid hydrolysis of alginate to isolate the less soluble poly-L-guluronic acid blocks.

Materials:

-

Sodium alginate

-

Acetic acid (or other suitable organic acid)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (95%)

-

Distilled water

-

Centrifuge and tubes

-

pH meter

Procedure:

-

Prepare a solution of sodium alginate in distilled water.

-

Add acetic acid to a final concentration of 0.4 M and heat the mixture at 100°C for 5 hours to hydrolyze the alginate.

-

Cool the reaction mixture and adjust the pH to approximately 2.9 with NaHCO₃.

-

Centrifuge the mixture at 5,000 x g for 20 minutes. The supernatant will contain the more soluble polymannuronic acid fragments, while the pellet will be enriched in poly-L-guluronic acid blocks.

-

Carefully decant the supernatant.

-

Resuspend the pellet in distilled water and precipitate the poly-L-guluronic acid by adding an equal volume of 95% ethanol.

-

Centrifuge to collect the precipitated poly-L-guluronic acid.

-

Wash the pellet with ethanol and dry it to obtain the purified poly-L-guluronic acid.

-

Characterize the final product for purity and molecular weight using techniques such as HPLC and GPC.[13]

Macrophage Activation Assay

This protocol outlines the steps to assess the activation of RAW 264.7 macrophages by guluronate oligosaccharides (GOS) through the measurement of nitric oxide and TNF-α production, and the analysis of key signaling proteins by Western blot.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Guluronate oligosaccharides (GOS)

-

Lipopolysaccharide (LPS) as a positive control

-

Griess Reagent System for nitric oxide detection

-

Mouse TNF-α ELISA kit

-

Reagents for Western blotting (lysis buffer, protease and phosphatase inhibitors, primary and secondary antibodies for p-Akt, p-NF-κB, etc.)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C and 5% CO₂. Seed the cells in appropriate culture plates (e.g., 96-well for Griess and ELISA, 6-well for Western blot) and allow them to adhere overnight.[14]

-

Treatment: Replace the medium with fresh medium containing various concentrations of GOS. Include a positive control (e.g., 1 µg/mL LPS) and an untreated negative control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine and nitric oxide production).

Nitric Oxide (NO) Assay (Griess Assay):

-

After incubation, collect the cell culture supernatants.

-

Quantify the amount of nitrite, a stable product of NO, in the supernatants using the Griess Reagent System according to the manufacturer's instructions.[15]

-

Measure the absorbance at 540 nm and determine the nitrite concentration from a standard curve.

TNF-α ELISA:

-

Collect the cell culture supernatants as described above.

-

Quantify the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit following the manufacturer's protocol.[16][17]

Western Blot Analysis:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for phosphorylated forms of Akt, NF-κB, and other proteins of interest in the TLR4 signaling pathway.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.[18]

Conclusion

This compound, in both its monomeric and polymeric forms, presents a fascinating area of research with significant potential in drug development and biomaterials science. The distinct physicochemical properties of the monomer and polymer, particularly the gelling capacity of polyguluronate, have been harnessed in various applications. Furthermore, the ability of guluronate-containing structures to modulate the immune system, specifically through the activation of macrophages, opens up new avenues for the development of novel immunotherapies and vaccine adjuvants. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the promising characteristics of this unique carbohydrate. Further quantitative characterization of the biological activities of both the monomer and well-defined polymers will be crucial for advancing their therapeutic applications.

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Guluronic acid - Wikipedia [en.wikipedia.org]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of alginate on innate immune activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alginate enhances Toll-like receptor 4-mediated phagocytosis by murine RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of the Effect of α-L-Guluronic Acid (G2013), as a New Member of NSAID Family, on Expression Pattern of Chemokine Receptors in Systemic Lupus Erythematosus [ideas.repec.org]

- 13. Quantitative analysis of immune-mediated stimulation of tumor necrosis factor-alpha in macrophages measured at the level of mRNA and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. novamedline.com [novamedline.com]

- 17. cdn.stemcell.com [cdn.stemcell.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

L-Guluronic Acid: A Technical Guide to its Natural Sources, Abundance, and Analysis

Refining the Scope: From L-Diguluronic Acid to L-Guluronic Acid

Initial research indicates that the term "this compound" is not commonly found in scientific literature. The correct and relevant compound is L-guluronic acid , a key component of alginate, a polysaccharide abundant in brown seaweeds. This guide will focus on the natural sources, abundance, and analytical methodologies for L-guluronic acid.

Natural Sources and Abundance of L-Guluronic Acid

L-guluronic acid is a C-5 epimer of D-mannuronic acid and is a primary constituent of alginic acid, a linear polysaccharide found in the cell walls of brown algae (Phaeophyceae).[1] Alginate is also produced by some bacteria, notably species of Azotobacter and Pseudomonas. The abundance of L-guluronic acid is typically expressed as the ratio of D-mannuronic acid to L-guluronic acid (M/G ratio). This ratio is a critical parameter that determines the physicochemical properties of the alginate, such as gelling strength.[2] Alginates with a higher proportion of G-blocks form stronger and more brittle gels, while those rich in M-blocks produce more elastic gels.[2] The M/G ratio varies significantly depending on the species of seaweed, the part of the thallus (e.g., stipe, blade), and the season of harvest.[3][4]

Abundance in Brown Algae

The M/G ratio in alginates from various brown seaweed species is presented in Table 1. This data highlights the considerable diversity in L-guluronic acid content across different natural sources. For instance, the stipes of Laminaria hyperborea are a particularly rich source of alginate with a high guluronic acid content.[4]

| Seaweed Species | M/G Ratio | Reference(s) |

| Sargassum filipendula | Varies with season | [5] |

| Laminaria digitata | ~1.08 | [6] |

| Laminaria hyperborea (stipes) | Low (high G content) | [4] |

| Sargassum spp. | Generally low (high G content) | [4][7] |

| Padina spp. | 0.85 | [7] |

| Eisenia arborea | ~1.08 | [8] |

| Macrocystis pyrifera | Varies | [9] |

| Ascophyllum nodosum | Varies | [9] |

| Durvillaea spp. | Varies | [9] |

| Saccharina japonica | Varies | [9] |

Experimental Protocols

The determination of L-guluronic acid content in natural sources involves a multi-step process encompassing alginate extraction, hydrolysis to constituent monosaccharides, and subsequent quantification of the uronic acids.

Alginate Extraction from Brown Seaweed

A conventional method for alginate extraction involves the following steps:[3][6][10][11]

-

Pre-treatment: The dried seaweed is first milled to a powder. To remove pigments, lipids, and other soluble components, the seaweed powder is treated with a solvent such as ethanol.[6] Some protocols also include a formaldehyde treatment to fix phenolic compounds.[10]

-

Acid Treatment: The depigmented seaweed is then subjected to an acid wash (e.g., with 0.1 M HCl or H₂SO₄) to convert the insoluble alginate salts (calcium and magnesium alginate) into their insoluble alginic acid form.[3][11] This step also helps to remove acid-soluble polysaccharides.

-

Alkaline Extraction: The alginic acid is then converted to its soluble sodium salt by extraction with an alkaline solution, typically sodium carbonate (Na₂CO₃).[6][10] The mixture is stirred for a defined period to facilitate the dissolution of sodium alginate.

-

Clarification: The resulting viscous solution is diluted with water and centrifuged or filtered to remove the solid seaweed residue.

-

Precipitation: The sodium alginate is precipitated from the clarified solution by the addition of ethanol or by acidification to a pH where alginic acid is insoluble.[6]

-

Drying: The precipitated alginate is then washed with ethanol and dried.

Below is a DOT script for a generalized workflow of alginate extraction.

Hydrolysis of Alginate

To quantify the M/G ratio, the purified alginate polymer must be hydrolyzed into its constituent monosaccharides, D-mannuronic acid and L-guluronic acid. Acid hydrolysis is a common method.[12][13][14]

-

Initial Hydrolysis: A sample of sodium alginate (e.g., 50 mg) is mixed with a strong acid, such as 80% sulfuric acid, and incubated at a controlled temperature (e.g., 20°C) for an extended period (e.g., 18 hours).[12]

-

Secondary Hydrolysis: The acid is then diluted (e.g., to 2 N), and the mixture is heated in a sealed tube (e.g., at 100°C) for several hours (e.g., 5 hours) to complete the hydrolysis.[12]

-

Neutralization: The hydrolysate is cooled and neutralized, for example, by adding calcium carbonate.[12] The resulting precipitate is removed by filtration.

Quantification of L-Guluronic Acid

Several analytical techniques can be employed to separate and quantify D-mannuronic acid and L-guluronic acid in the hydrolysate.

HPLC is a widely used method for the separation and quantification of uronic acids.[15][16][17]

-

Sample Preparation: The neutralized hydrolysate is filtered through a syringe filter before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A strong anion-exchange column is typically used.[15][18]

-

Mobile Phase: An acidic mobile phase, such as a dilute solution of KH₂PO₄ with methanol, is often employed.[15]

-

Flow Rate: A constant flow rate (e.g., 1.5 mL/min) is maintained.[15]

-

Temperature: The column is maintained at a constant temperature (e.g., 35°C).[15]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used.[15]

-

-